9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-
Description
The compound 9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]- is a structurally complex molecule featuring:
- A xanthene core (tricyclic aromatic system: C₁₃H₁₀O), known for its fluorescence properties in imaging applications .
- A propanoic acid substituent at position 4, enhancing solubility and enabling conjugation.
- At position 5, an ethylamino group protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) moiety, a widely used protecting group in peptide synthesis .
Properties
IUPAC Name |
3-[5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-9H-xanthen-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29NO5/c35-30(36)16-15-21-7-5-9-23-19-24-10-6-8-22(32(24)39-31(21)23)17-18-34-33(37)38-20-29-27-13-3-1-11-25(27)26-12-2-4-14-28(26)29/h1-14,29H,15-20H2,(H,34,37)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYXKMWKYKHBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)CCC(=O)O)OC3=C1C=CC=C3CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373265 | |
| Record name | 9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882847-24-7 | |
| Record name | 5-[2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-9H-xanthene-4-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882847-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
9H-Xanthene-4-propanoic acid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a xanthene core, which is known for its stability and ability to interact with various biological targets. Its structure includes:
- Xanthene Core : A tricyclic aromatic compound.
- Propanoic Acid Side Chain : Enhances solubility and interaction with biological systems.
- Fluorenylmethoxycarbonyl Group : Provides protection for amino groups during synthesis and contributes to the compound's overall stability.
Oxidative Stress Modulation
Research indicates that derivatives of xanthene can modulate oxidative stress pathways. Specifically, they have been shown to activate the Nrf2 pathway in inflamed macrophages, leading to enhanced antioxidant responses and reduced inflammation . This modulation is crucial in conditions like cancer and neurodegenerative diseases.
Anticancer Activity
The anticancer properties of 9H-xanthene derivatives have been linked to their ability to inhibit cyclooxygenase-2 (COX-2) activity. In vitro studies have demonstrated that these compounds exhibit cytotoxicity against various cancer cell lines, with notable IC50 values indicating their potency . For instance, one study reported an IC50 value of 44 µg/mL against the T47D breast cancer cell line, highlighting their potential as anticancer agents .
Anticancer Effects
The compound has shown promise in inhibiting tumor growth through several mechanisms:
- Inhibition of COX-2 : This enzyme is often overexpressed in tumors; by inhibiting it, xanthene derivatives can reduce tumor proliferation .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
Antimalarial Activity
Xanthene derivatives also exhibit antimalarial properties. They inhibit the enzyme lactate dehydrogenase (LDH) in Plasmodium falciparum, which is essential for parasite survival. The reported IC50 for this activity is approximately 114 µg/mL, indicating significant potential for further development as antimalarial agents .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of 9H-xanthene derivatives suggests good absorption and bioavailability. However, toxicity studies indicate that while they are effective against cancer cells, they may also affect normal cells, necessitating further investigation into selectivity and dosage optimization .
Case Studies
- Cancer Treatment : In a study involving T47D and HeLa cell lines, xanthene derivatives demonstrated significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin and cisplatin .
- Antimalarial Efficacy : In vivo studies showed that these compounds could significantly suppress malaria parasite growth in murine models, enhancing survival rates among infected mice .
Table 1: IC50 Values of Xanthene Derivatives Against Cancer Cell Lines
| Compound | T47D (µg/mL) | HeLa (µg/mL) | Vero (µg/mL) |
|---|---|---|---|
| Xanthene | 44 | 189 | 98 |
| Doxorubicin | 0.5 | - | - |
| Cisplatin | - | 7 | - |
| 5-Fluorouracil | - | - | 7 |
Table 2: Antimalarial Activity of Xanthene Derivatives
| Compound | IC50 (µg/mL) |
|---|---|
| Xanthene | 114 |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key attributes of the target compound with structurally related Fmoc-protected derivatives:
Key Findings from Comparative Analysis
Fluorescence Potential
- The xanthene core in the target compound distinguishes it from other Fmoc derivatives. Xanthene-based fluorophores, like those in , exhibit high quantum efficiency and photostability . This suggests the target compound could serve dual roles: as a fluorescent probe and a peptide-building block.
- In contrast, standard Fmoc-amino acids (e.g., –7) lack inherent fluorescence, limiting their utility to synthesis alone .
Stability and Reactivity
- The target compound’s xanthene backbone may improve photostability compared to non-cyclic Fmoc derivatives, aligning with trends in fluorophore design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
